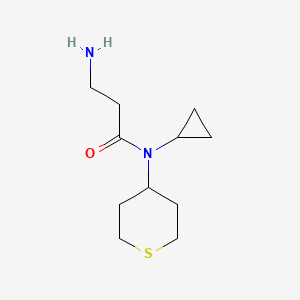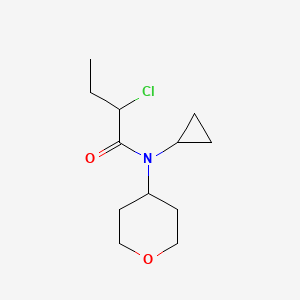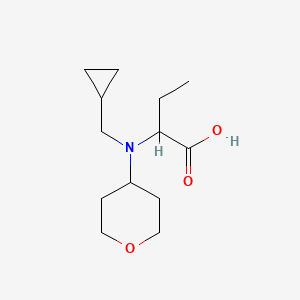
(1-Amino-2-éthoxy-2-oxoéthylidène)amino propanoate
Vue d'ensemble
Description
(1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate is a useful research compound. Its molecular formula is C7H12N2O4 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse peptidique
Ce composé est utilisé dans le domaine de la synthèse peptidique, en particulier dans la synthèse peptidique en phase solide (SPPS). Il sert de brique élémentaire pour la création de peptides, qui sont des chaînes d'acides aminés liés par des liaisons amides . La structure du composé permet la formation de ces liaisons, ce qui le rend précieux pour synthétiser des peptides avec des séquences spécifiques à des fins de recherche.
Chimie médicinale
En chimie médicinale, (1-Amino-2-éthoxy-2-oxoéthylidène)amino propanoate est utilisé pour concevoir et synthétiser des candidats médicaments potentiels. Ses groupes réactifs peuvent être modifiés pour produire des molécules qui interagissent avec des cibles biologiques, contribuant à la découverte de nouveaux médicaments .
Science des matériaux
Le composé trouve des applications en science des matériaux en raison de sa capacité à former des polymères et des copolymères. Ces matériaux peuvent être conçus pour avoir des propriétés souhaitées pour une utilisation dans diverses technologies, allant des plastiques biodégradables aux matériaux à haute résistance .
Inhibition de la corrosion
Les chercheurs ont exploré l'utilisation de This compound comme inhibiteur de corrosion. Sa structure chimique peut interagir avec les surfaces métalliques pour empêcher l'oxydation et la dégradation, ce qui est crucial pour protéger les équipements et les infrastructures industriels .
Chimie analytique
En chimie analytique, ce composé peut être utilisé comme étalon ou réactif dans des méthodes chromatographiques pour identifier et quantifier d'autres substances. Ses propriétés uniques le rendent adapté à une utilisation en chromatographie liquide haute performance (HPLC) et dans d'autres techniques analytiques .
Synthèse chimique
Le composé sert d'intermédiaire dans divers processus de synthèse chimique. Il peut être utilisé pour créer des molécules organiques complexes par des réactions sélectives, qui sont essentielles dans la synthèse de produits naturels, d'agrochimiques et d'autres composés organiques .
Propriétés
IUPAC Name |
[(Z)-(1-amino-2-ethoxy-2-oxoethylidene)amino] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-3-5(10)13-9-6(8)7(11)12-4-2/h3-4H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKIBWGEJBPOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)ON=C(C(=O)OCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O/N=C(/C(=O)OCC)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane-2-carboximidamide](/img/structure/B1492841.png)













